6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-dione derivative characterized by a 2-chlorophenyl substituent at position 6 and an ethyl group at position 2. This scaffold is structurally related to pharmacologically active compounds, particularly those targeting neurological or inflammatory pathways.
Properties
IUPAC Name |
6-(2-chlorophenyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKWLOZUSCNHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Less and Catalyzed Condensation Synthesis
A notable method reported involves the reaction of urea or thiourea with 2-chlorobenzaldehyde and ethyl acetoacetate under solvent-less conditions using copper(II) chloride dihydrate (CuCl₂·2H₂O) as a catalyst. This method offers several advantages:
- Single-step synthesis : The three components react in one pot.
- Economic and environmentally friendly : Reduced or no solvent use.
- Rapid reaction time : Shortened synthesis duration.
- High yields : Excellent product yields reported.
The general reaction scheme is:
$$
\text{Urea} + \text{2-chlorobenzaldehyde} + \text{ethyl acetoacetate} \xrightarrow[\text{solvent-less}]{\text{CuCl}2 \cdot 2H2O} \text{6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione}
$$
Research findings indicate that the presence of CuCl₂·2H₂O catalyzes the condensation efficiently, providing the target compound with good purity as confirmed by NMR spectral data.
Carbamate and 2-Hydroxycarboxylic Acid Ester Route
Another advanced synthetic route involves the reaction of carbamates with 2-hydroxycarboxylic acid esters at elevated temperatures (80–250 °C), optionally in the presence of catalysts such as tertiary amines or metal salts (e.g., lead acetate, copper acetate). This method is more general for preparing oxazolidine-2,4-diones but can be adapted for tetrahydropyrimidine derivatives with appropriate substituents.
- Starting materials : Carbamates derived from 2-chlorophenyl isocyanate and alcohols.
- Reaction conditions : Heating at 120–225 °C, sometimes with catalysts like tributylamine.
- Solvent use : Can be solvent-free or use solvents like toluene, xylene, or cyclohexane to facilitate azeotropic removal of byproduct alcohols.
- Catalysts : Tertiary amines preferred for lowering reaction temperature and improving yield.
- Byproduct removal : Alcohols formed during the reaction are removed by distillation to drive the reaction toward completion.
This method allows precise control over substituents and yields high purity products suitable for further applications.
Comparative Data Table of Preparation Methods
| Parameter | Solvent-Less CuCl₂·2H₂O Catalyzed Method | Carbamate + 2-Hydroxycarboxylic Acid Ester Method |
|---|---|---|
| Starting materials | Urea, 2-chlorobenzaldehyde, ethyl acetoacetate | Carbamate (from 2-chlorophenyl isocyanate + alcohol), 2-hydroxycarboxylic acid ester |
| Catalyst | CuCl₂·2H₂O | Tertiary amines (e.g., tributylamine), metal salts (lead acetate, copper acetate) |
| Solvent | None (solvent-less) | Optional (toluene, xylene, cyclohexane, etc.) |
| Reaction temperature | Mild to moderate (not explicitly stated, typically ~80–120 °C) | 80–250 °C (preferably 120–225 °C) |
| Reaction time | Rapid (minutes to hours) | Several hours depending on temperature and catalyst |
| Yield | Excellent | Good to excellent |
| Purity confirmation | NMR spectroscopy | NMR, melting point, distillation purity |
| Environmental impact | Low solvent use, economic | Possible solvent use, but efficient alcohol removal |
| Advantages | Simple, fast, eco-friendly | Versatile, high purity, catalyst flexibility |
| Disadvantages | Catalyst required, limited to certain substrates | High temperature, longer reaction time |
Detailed Research Findings
Spectral Characterization : Both methods yield compounds whose structures are confirmed by ^1H and ^13C NMR spectroscopy, showing characteristic peaks consistent with the tetrahydropyrimidine-2,4-dione framework and the 2-chlorophenyl substituent.
Catalyst Effects : CuCl₂·2H₂O catalysis in the solvent-less method significantly accelerates the reaction and improves yield compared to uncatalyzed or other metal catalysts. In the carbamate method, tertiary amines like tributylamine reduce the required temperature and improve conversion efficiency.
Reaction Optimization : Stoichiometric balance of reactants is crucial. In the carbamate method, removing the alcohol byproduct by distillation is essential to push the reaction forward. Use of packed distillation columns enhances this removal, improving yield and purity.
Scalability : Both methods are amenable to scale-up. The solvent-less method is particularly attractive for large-scale synthesis due to reduced solvent handling. The carbamate method’s high temperature and catalyst flexibility allow adaptation for industrial processes.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines or other derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the chloro group on the phenyl ring enhances its activity against various bacterial strains. For instance, derivatives of tetrahydropyrimidine compounds have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications at specific positions can lead to improved efficacy .
Anticancer Properties
Research has indicated that tetrahydropyrimidines exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Compounds similar to 6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been studied for their ability to target specific cancer pathways, making them potential candidates for further development as anticancer drugs .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, some derivatives have demonstrated anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process, providing a basis for their use in treating inflammatory diseases .
Synthesis of Novel Derivatives
The synthesis of this compound can serve as a precursor for generating various substituted derivatives with enhanced biological activity. Cyclocondensation reactions involving this compound have yielded multiple novel pyrimidine derivatives with promising pharmacological profiles .
Methodology for Synthesis
The synthesis typically involves a multi-step process starting from readily available precursors. For example:
- Formation of the Tetrahydropyrimidine Core : The initial step often involves the condensation of urea or thiourea with appropriate aldehydes and ketones.
- Chlorination : Subsequent chlorination introduces the chloro group on the phenyl ring.
- Functionalization : Further functionalization can be achieved through various chemical reactions such as alkylation or acylation to enhance the compound's activity .
Case Studies
Mechanism of Action
The mechanism by which 6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Notes:
- Lipophilicity : The ethyl group in the target compound likely improves membrane permeability compared to the methyl analog .
- Electronic Effects : Thione substitution in dihydropyrimidine-2-thiones (e.g., ) enhances hydrogen-bonding capacity, affecting target interactions.
Anti-inflammatory and Analgesic Potential
- Pyrazolo-pyrimidine Derivatives : Compounds like 4-(2-chlorophenyl)-1,4-dihydropyrazolo[3,4-d]pyrimidine () exhibit anti-inflammatory activity via COX-2 inhibition, suggesting that the 2-chlorophenyl group may contribute to binding affinity in similar pathways .
- Dihydropyrimidine-thiones : 1-(4-Chlorophenyl)-4,4,6-trimethyl-dihydropyrimidine-2-thione () demonstrates antibacterial and anti-inflammatory properties, though its thione moiety distinguishes it from the dione core .
Herbicidal Activity
- Tetrahydropyrimidine-dione Derivatives : Patent WO2015040409 () describes 3-phenyl derivatives as herbicides, indicating that substituent choice (e.g., ethyl vs. phenyl) can shift applications from pharmaceutical to agrochemical .
Biological Activity
6-(2-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that belongs to the tetrahydropyrimidine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions starting from appropriate precursors such as 2-chlorobenzaldehyde and ethyl acetoacetate. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity.
Anti-inflammatory Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant anti-inflammatory properties. In a study evaluating various pyrimidine derivatives, compounds with substitutions at specific positions on the phenyl ring demonstrated enhanced anti-inflammatory effects. For instance, the presence of a chlorophenyl group at position C6 was found to increase the anti-inflammatory activity compared to other substituents .
Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | Activity (Inhibition %) | Reference |
|---|---|---|
| 6-(2-Chlorophenyl)-3-ethyl... | 68% | |
| 4-(Chlorophenyl)-2-oxo... | 72% | |
| 5-(Methoxyphenyl)-6-amino... | 65% |
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various pathogens. In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. This is attributed to the electron-withdrawing effect of the chlorophenyl group which enhances its interaction with microbial membranes .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the tetrahydropyrimidine core significantly influence biological activity. The presence of halogen substituents (like chlorine) on the phenyl ring enhances both anti-inflammatory and antimicrobial activities. Conversely, substitutions that introduce steric hindrance or electron-donating groups tend to reduce efficacy.
Case Studies
- Anti-inflammatory Study : A comprehensive study evaluated various substituted tetrahydropyrimidines for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The study found that compounds with a chlorophenyl moiety showed a marked reduction in edema compared to controls .
- Antimicrobial Evaluation : In another case study focusing on antimicrobial properties, derivatives were tested against clinical isolates of resistant bacterial strains. The results indicated that the chlorinated derivatives exhibited superior activity compared to non-chlorinated counterparts .
Q & A
Q. What are the established synthetic routes for 6-(2-Chlorophenyl)-3-ethyl-tetrahydropyrimidinedione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thioureas with β-keto esters under acidic conditions. For optimization, reaction parameters such as solvent polarity (e.g., ethanol vs. acetone), temperature (60–80°C), and catalyst choice (e.g., HCl or Lewis acids) should be systematically varied. Monitoring reaction progress via TLC or HPLC ensures reproducibility. Reference Data :
| Solvent | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Acetone | Thiocyanic acid | 80 | >95 | |
| Ethanol | HCl | 75 | 90 |
Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals based on coupling patterns and chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, ethyl group at δ 1.2–1.4 ppm).
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 281.05 for C₁₂H₁₂ClN₂O₂).
Reference :
Q. What crystallization methods yield high-quality single crystals for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from acetone or ethanol at 4°C promotes crystal growth. For improved resolution, introduce hydrogen-bond donors (e.g., –NH groups) to stabilize lattice packing. Centrosymmetric dimers via N–H⋯S or N–H⋯O interactions are common . Reference :
Advanced Research Questions
Q. How do substituent variations at the 2-chlorophenyl or ethyl groups influence the compound's physicochemical properties?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., –CF₃) : Increase lipophilicity (logP) and alter π-π stacking interactions, as seen in analogs like 3-(4-ethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-thienopyrimidinedione .
- Steric Effects : Bulky substituents (e.g., –OCH₃) reduce planarity, decreasing binding affinity to enzymes like dihydrofolate reductase.
Reference Data :
| Substituent | logP | Melting Point (°C) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| 2-Cl-Ph | 2.8 | 180–182 | 12.5 |
| 4-CF₃-Ph | 3.5 | 195–197 | 8.2 |
Q. What computational methods are suitable for modeling the compound's interaction with biological targets?
- Methodological Answer :
- Docking (AutoDock Vina) : Predict binding modes to targets (e.g., kinases) using flexible ligand protocols.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .
Reference :
Q. How can discrepancies in biological activity data between analogs be systematically investigated?
- Methodological Answer :
- Meta vs. Para Isomers : Compare dihedral angles (e.g., 86.6° in meta vs. 89.6° in para isomers) to assess conformational effects on receptor binding .
- Assay Variability : Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) and normalize data to controls (e.g., % inhibition relative to DMSO).
Reference :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
